molecular formula C16H16F3N3O2S B2940713 2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2202201-75-8

2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No. B2940713
CAS RN: 2202201-75-8
M. Wt: 371.38
InChI Key: HSPVCZHOEDOXOX-UHFFFAOYSA-N
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Description

The compound “2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine” is a heterocyclic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of such compounds often involves the use of hydrazonoyl halides as reagents. These can be used for the synthesis of heterocyclic compounds through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring and a pyridine ring. The thiazole ring contains sulfur and nitrogen atoms at positions 1 and 3, respectively . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the substituents on the thiazole ring. These substituents can alter the orientation types and shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing new thiazolo[3, 2]pyridines containing pyrazolyl moiety and explored their antimicrobial activity. These compounds were created through various chemical reactions involving condensation and reflux processes, indicating the versatility of thiazole and pyridine derivatives in drug discovery (El-Emary et al., 2005).

Antimicrobial Activity

Another study synthesized pyridine derivatives with antimicrobial properties, emphasizing the importance of substituting benzothiazoles and chloropyridine carboxylic acid in creating compounds with significant biological activity (Patel et al., 2011).

Molecular Structural Analysis

A detailed analysis of 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][1,3]thiazolo[5,4-e]pyridine-2,10(3H)-dione revealed insights into its FT-IR, structural, thermochemical, and electronic absorption spectral properties. This study used density functional theory (DFT) to understand the molecule's stability, vibrational frequencies, and potential for non-linear optical applications, highlighting the potential of such compounds in materials science (Halim & Ibrahim, 2021).

Synthesis of Piperidine Derivatives

Research into the synthesis of unconventional piperidines through copper-catalyzed reactions demonstrates the potential for creating novel piperidine derivatives with various applications. This work showcases the methodological advancements in organic synthesis, providing a pathway to new compounds with potentially unique biological or chemical properties (Crotti et al., 2011).

Antitumor Agents

The synthesis and biological evaluation of polymethoxylated fused pyridine ring systems as antitumor agents indicate the role of such compounds in cancer research. By synthesizing a variety of methoxylated aryl groups and screening them for in vitro antitumor activity, researchers have identified compounds with broad-spectrum antitumor activity, highlighting the therapeutic potential of pyridine derivatives in oncology (Rostom et al., 2009).

Mechanism of Action

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide range of biological activities exhibited by thiazole derivatives , this compound could be a promising candidate for the development of new therapeutic agents.

properties

IUPAC Name

1,3-thiazol-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2S/c17-16(18,19)13-2-1-3-14(21-13)24-8-11-4-6-22(7-5-11)15(23)12-9-25-10-20-12/h1-3,9-11H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPVCZHOEDOXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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